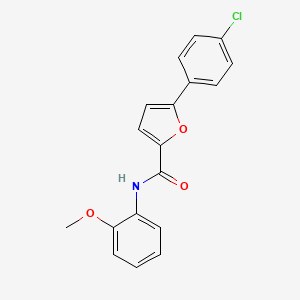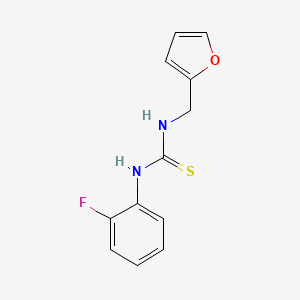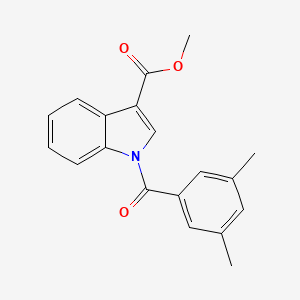
8-chloro-2-methyl-3-propyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 8-chloro-2-methyl-3-propyl-4-quinolinol involves various strategies, focusing on the quinolinol core structure. Techniques include the methylation of quinolinol ligands, yielding enhancements in photoluminescence and electroluminescence properties, as seen in studies involving metal tris(8-quinolinolato) chelates (Sapochak et al., 2001). Additionally, the synthesis of technetium(V) 8-quinolinolates showcases the adaptability of the quinolinol framework in forming complexes with metal ions (Wilcox et al., 1984).
Molecular Structure Analysis
The molecular structure of 8-chloro-2-methyl-3-propyl-4-quinolinol derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystal structure analysis reveals detailed insights into the coordination geometry and intermolecular interactions of related compounds, offering a basis for understanding their chemical behavior and reactivity (Heeg et al., 1984).
Chemical Reactions and Properties
Quinolinol derivatives undergo a range of chemical reactions, including nucleophilic substitution, which allows for the introduction of various functional groups into the quinoline ring. This versatility is highlighted in the synthesis of substituted quinolinones, where reactions of the chloro group lead to new derivatives with potential synthetic utility (Ismail et al., 2000).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as thermal and photoluminescence properties, are significantly influenced by their molecular structure. Studies demonstrate the effects of methyl substitution on the thermal properties of metal tris(8-quinolinolato) chelates, indicating lower melting points and higher glass transition temperatures for certain derivatives (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 8-chloro-2-methyl-3-propyl-4-quinolinol and its derivatives, are crucial for their potential applications. The synthesis and study of metal chelates of quinolinol derivatives reveal insights into their chemical stability and reactivity under various conditions, laying the groundwork for their application in material science and other fields (Patel & Singh, 2009).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.
Propriétés
IUPAC Name |
8-chloro-2-methyl-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h4,6-7H,3,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUEOBMLJKWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)




![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)

![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)